

5-Chloropyridine-2,3-diamine molecular structure and formula

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Compound of Interest

Compound Name: 5-Chloropyridine-2,3-diamine

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An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **5-Chloropyridine-2,3-diamine**, detailing its molecular structure, physicochemical properties, synthesis protocols, and significant applications in medicinal chemistry and drug development.

Molecular Structure and Formula

5-Chloropyridine-2,3-diamine is a trisubstituted pyridine derivative.^{[1][2]} Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 5-position and two amino groups at the 2- and 3-positions. The ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance.^{[1][2]}

- Chemical Formula: $C_5H_6ClN_3$ ^{[1][3][4]}
- Molecular Weight: 143.57 g/mol ^{[3][4][5]}
- CAS Number: 25710-20-7^{[3][4]}
- InChI Key: ZRCMCGQDIYNWDX-UHFFFAOYSA-N^[3]

- SMILES: Nc1cc(Cl)cnc1N[\[3\]](#)

Caption: Molecular structure of **5-Chloropyridine-2,3-diamine**.

Physicochemical Properties

The key physical and chemical properties of **5-Chloropyridine-2,3-diamine** are summarized below.

Property	Value	Reference
Appearance	White to gray to brown powder/solid	[3] [4]
Melting Point	170-175 °C	[3] [4]
Boiling Point	234.32 °C (Rough Estimate)	[4]
Density	1.2986 g/cm ³ (Rough Estimate)	[4]
pKa	4.55 ± 0.49 (Predicted)	[4]
Solubility	Information not widely available; sensitive to air	[4]

Spectroscopic Data

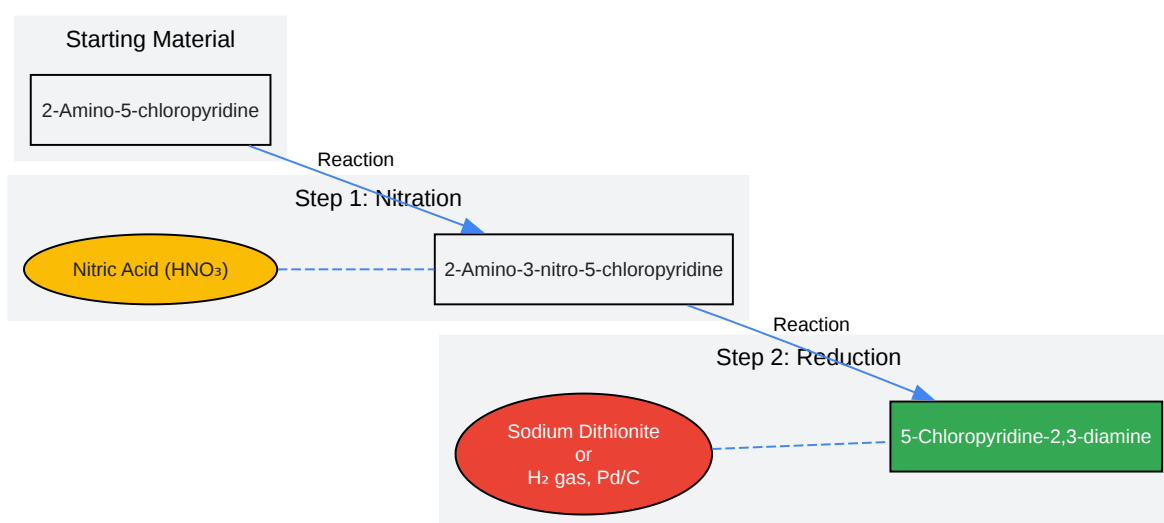
Spectroscopic analysis provides confirmation of the molecular structure. The following data has been reported from crystallographic and spectroscopic characterization studies.[\[1\]](#)

Technique	Parameters & Results
^1H NMR	(400 MHz, DMSO- d_6): δ 4.99 (br s, 2H, NH_2), 5.55 (br s, 2H, NH_2), 6.69 (d, 1H, $J=2.3$ Hz, Caryl H), 7.21 (d, 1H, $J=2.3$ Hz, Caryl H)
^{13}C NMR	(100.6 MHz, DMSO- d_6): δ 116.58 (CarylH), 118.38 (Caryl), 131.32 (Caryl), 131.66 (CarylH), 147.10 (Caryl)
IR (ATR)	ν (cm^{-1}): 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str)
GC/MS	$M^+ = 143$ (Calculated Exact Mass = 143.03)

Synthesis and Experimental Protocols

Synthesis Pathway

5-Chloropyridine-2,3-diamine is typically synthesized via a two-step process starting from 2-amino-5-chloropyridine.^{[1][2]} The first step involves the nitration of the starting material, followed by the reduction of the nitro group to an amine.



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Caption: General synthesis workflow for **5-Chloropyridine-2,3-diamine**.

Detailed Experimental Protocols

Protocol 1: Synthesis of **5-Chloropyridine-2,3-diamine**^{[1][2]}

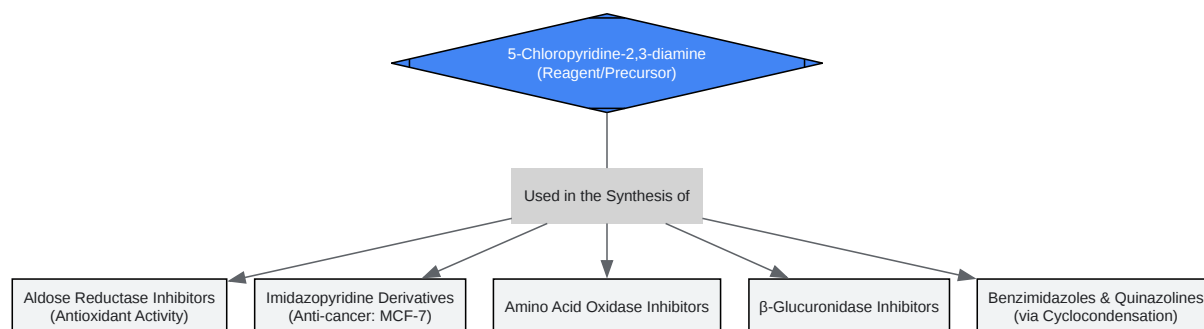
- Nitration of 2-Amino-5-chloropyridine:
 - Dissolve 2-amino-5-chloropyridine in a suitable solvent (e.g., concentrated sulfuric acid).
 - Cool the mixture in an ice bath.
 - Slowly add nitric acid dropwise while maintaining a low temperature.
 - After the addition is complete, allow the reaction to proceed for a specified time.
 - Carefully pour the reaction mixture onto ice and neutralize to precipitate the product, 2-amino-3-nitro-5-chloropyridine.
 - Filter, wash with water, and dry the intermediate product.
- Reduction of 2-Amino-3-nitro-5-chloropyridine:
 - Method A (Sodium Dithionite): Suspend the nitro-intermediate in a suitable solvent system (e.g., aqueous ethanol). Heat the mixture and add sodium dithionite portion-wise. Monitor the reaction by TLC until completion.
 - Method B (Catalytic Hydrogenation): Suspend the nitro-intermediate in a solvent like ethanol or methanol. Add a catalytic amount of Palladium on Carbon (Pd/C). Place the mixture under a hydrogen atmosphere and stir until the reaction is complete.
 - Work-up: After the reaction, filter off the catalyst (for Method B) or perform an extraction to isolate the crude product. Purify the final compound, **5-Chloropyridine-2,3-diamine**, by recrystallization or column chromatography.

Protocol 2: Spectroscopic Characterization^[1]

- NMR Spectroscopy: Prepare a sample by dissolving the compound in deuterated dimethyl sulfoxide (DMSO- d_6). Acquire 1H and ^{13}C NMR spectra using a 400 MHz spectrometer.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum using an ATR (Attenuated Total Reflectance) accessory on an FT-IR spectrometer.
- Mass Spectrometry (MS): Analyze the compound using a Gas Chromatography-Mass Spectrometry (GC/MS) system to determine its mass-to-charge ratio and confirm its molecular weight.

Applications in Research and Drug Development

5-Chloropyridine-2,3-diamine is a valuable building block in the synthesis of various biologically active molecules. Its diamine functionality allows for the construction of heterocyclic ring systems, particularly imidazopyridines, which are prevalent in medicinal chemistry.



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Caption: Key applications of **5-Chloropyridine-2,3-diamine** in synthesis.

The compound has been utilized as a key reagent in the development of:

- Aldose Reductase Inhibitors: These compounds, possessing antioxidant activity, are relevant for managing diabetic complications.[1][2]

- Amino Acid Oxidase Inhibitors: Targeting these enzymes has therapeutic potential in various diseases.[1][2]
- β -Glucuronidase Inhibitors: These are investigated for their potential in preventing the adverse effects of certain drugs.[1][2]
- Imidazopyridine Derivatives: This class of compounds has shown activity against cancer cell lines, such as MCF-7 breast adenocarcinoma.[1][2]
- Dihydroxyarene-substituted Benzimidazoles and Quinazolines: These larger ring systems are synthesized via cyclocondensation reactions with the diamine.[1]

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